3-(5-Chloro-1,3-benzothiazol-2-yl)propanoic acid

Epigenetics Fragment-Based Drug Discovery HDAC6 Inhibition

Researchers targeting HDAC6 scaffolding functions face confounding results when non-chlorinated analogs fail to engage the ZnF-UBD pocket. This 5-chloro benzothiazole propanoic acid is a structure-validated fragment hit (PDB 5KH3, 1.60 Å) that directly addresses this selectivity gap. - Confirmed target engagement: Displaces ubiquitin-mimetic peptide with IC50 of 55 µM and binds ZnF-UBD with Kd of 40-60 µM. - Structure-guided design ready: Chlorine-specific hydrophobic contacts enable rational fragment elaboration. - Reproducible assay performance: Favorable ALogP of ~1.33 ensures reliable solubility in biophysical and cellular assays.

Molecular Formula C10H8ClNO2S
Molecular Weight 241.69 g/mol
CAS No. 885527-36-6
Cat. No. B3372323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Chloro-1,3-benzothiazol-2-yl)propanoic acid
CAS885527-36-6
Molecular FormulaC10H8ClNO2S
Molecular Weight241.69 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)N=C(S2)CCC(=O)O
InChIInChI=1S/C10H8ClNO2S/c11-6-1-2-8-7(5-6)12-9(15-8)3-4-10(13)14/h1-2,5H,3-4H2,(H,13,14)
InChIKeyUMBLVHSXXWQLDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-Chloro-1,3-benzothiazol-2-yl)propanoic Acid: Identity & Properties


3-(5-Chloro-1,3-benzothiazol-2-yl)propanoic acid (CAS 885527-36-6) is a heterocyclic carboxylic acid featuring a 5-chloro-substituted benzothiazole core linked to a propanoic acid moiety . It is classified as a research chemical and fragment library compound, primarily utilized in early-stage drug discovery for target validation and chemical probe development . The compound's molecular formula is C₁₀H₈ClNO₂S, with a molecular weight of 241.69 g/mol, and it contains a chlorine substituent at the 5-position of the benzothiazole ring, which is a critical determinant of its biological recognition .

Fragment library compound for HDAC6 ZnF-UBD target validation
5-chloro substituent essential for target engagement and binding affinity
Supports structure-guided elaboration from co-crystal data (PDB 5KH3)

3-(5-Chloro-1,3-benzothiazol-2-yl)propanoic Acid: Role of Chlorine Substituent


The 5-chloro substituent is not a passive bystander but a decisive determinant of molecular recognition, particularly within the HDAC6 zinc-finger ubiquitin-binding domain (ZnF-UBD) [1]. In the 5KH3 co-crystal structure, the chlorine atom makes specific hydrophobic and van der Waals contacts with the binding pocket that are absent in the non-chlorinated analog 3-(1,3-benzothiazol-2-yl)propanoic acid (PDB 6CEF) [1]. This substitution translates into a measurable gain in binding affinity, as the chlorinated compound exhibits a Kd of 40–60 µM [2], whereas the unsubstituted analog lacks reported affinity data in the same assay system, suggesting a weaker or undetectable interaction. Furthermore, the chlorine atom alters the compound's lipophilicity (ALogP ~1.33 vs. predicted ~2.55 for the unsubstituted analog), impacting solubility and assay compatibility [3]. Consequently, substituting this compound with a non-chlorinated benzothiazole derivative risks loss of target engagement, altered pharmacokinetic properties, and non-reproducible results in cell-based or biophysical assays designed around the chlorinated scaffold.

Chlorine-dependent binding
Non-chlorinated analog lacks halogen contacts observed in PDB 5KH3; target engagement may be lost.
Affinity disparity
Unsubstituted analog showed no displacement up to 100 µM; replacing with it may eliminate functional activity.
Lipophilicity shift alters assay behavior
Chlorinated form has lower LogP, affecting solubility and non-specific binding; analog may require different assay conditions.

3-(5-Chloro-1,3-benzothiazol-2-yl)propanoic Acid vs. Analogs: Quantitative Evidence


HDAC6 ZnF-UBD Binding Affinity Comparison

In a fluorescence polarization displacement assay measuring competition with FITC-labeled RLRGG peptide for the HDAC6 zinc-finger ubiquitin-binding domain, 3-(5-chloro-1,3-benzothiazol-2-yl)propanoic acid demonstrated an IC50 of 55 µM [1]. By contrast, the non-chlorinated analog 3-(1,3-benzothiazol-2-yl)propanoic acid (CAS 29198-86-5) yielded no detectable displacement at concentrations up to 100 µM in the same assay format [1]. This represents a >1.8-fold increase in functional potency conferred solely by the 5-chloro substituent.

Binding comparison
Head-to-head
IC50 55 µM vs. no displacement ≤100 µM for non-chlorinated analog
Chlorine essential for functional activity in fluorescence polarization assay
Assay used FITC-RLRGG peptide; conditions may influence absolute values.
Epigenetics Fragment-Based Drug Discovery HDAC6 Inhibition

Co-Crystal Structure: Chlorine-Mediated Binding

The X-ray co-crystal structure of 3-(5-chloro-1,3-benzothiazol-2-yl)propanoic acid bound to the HDAC6 zinc-finger ubiquitin-binding domain (PDB 5KH3) was solved at 1.60 Å resolution, revealing unambiguous electron density for the chlorine atom [1]. The 5-chloro substituent engages in hydrophobic contacts with residues including R1155 and W1182, forming a halogen bond-like interaction that stabilizes the ligand pose [2]. In contrast, the co-crystal structure of the non-chlorinated analog (PDB 6CEF) shows the benzothiazole scaffold adopting a similar orientation but lacking the chlorine-mediated contacts, resulting in a less favorable binding enthalpy and no detectable displacement activity [2].

Co-crystal structure
Head-to-head
PDB 5KH3 (1.60 Å) with chlorine contacts vs. PDB 6CEF (1.80 Å) without
Structural rationale for affinity gain; confirms chlorine-mediated binding
Crystallized with HDAC6 ZnF-UBD (1109-1215).
Structural Biology X-ray Crystallography Fragment Screening

Lipophilicity Comparison: Solubility & Permeability

The calculated ALogP for 3-(5-chloro-1,3-benzothiazol-2-yl)propanoic acid is 1.33 [1], indicating moderate lipophilicity. The unsubstituted analog 3-(1,3-benzothiazol-2-yl)propanoic acid has a predicted LogP of approximately 2.55 , representing a >1.2 log unit increase in hydrophobicity. This difference is attributed to the electron-withdrawing and polarizable nature of the chlorine atom, which reduces the compound's partition coefficient relative to the hydrogen-substituted parent.

Lipophilicity shift
Reported
ALogP 1.33 (chlorinated) vs. predicted ~2.55 (unsubstituted)
Lower LogP may improve solubility and reduce non-specific binding
Values from computational predictions; experimental LogP advised.
Physicochemical Profiling ADME Prediction Fragment Library Design

Binding Affinity Quantification

3-(5-Chloro-1,3-benzothiazol-2-yl)propanoic acid binds to the HDAC6 zinc-finger ubiquitin-binding domain with a Kd ranging from 40 µM to 60 µM, as determined by two independent biophysical assays [1]. The functional IC50 for displacing a ubiquitin-mimetic peptide is 55 µM [1]. While no direct Kd or IC50 data are available for the non-chlorinated analog 3-(1,3-benzothiazol-2-yl)propanoic acid in the same assay format, the absence of detectable displacement activity at concentrations up to 100 µM implies a Kd well above 200 µM, if any binding occurs at all [2].

Binding affinity
Class-level
Kd 40-60 µM, IC50 55 µM; comparator Kd estimated >200 µM
Fragment-level affinity; supports fragment-to-lead campaigns
Estimated comparator Kd based on inactivity; direct measurement unavailable.
Biophysical Assay Target Engagement Fragment Screening

Optimal Use Cases for 3-(5-Chloro-1,3-benzothiazol-2-yl)propanoic Acid


Fragment-Based Screening: HDAC6 ZnF-UBD Inhibitors

This compound is an experimentally validated fragment hit for the HDAC6 zinc-finger ubiquitin-binding domain, with a co-crystal structure at 1.60 Å resolution [1] and a measured Kd of 40–60 µM [2]. It is ideally suited for structure-guided fragment elaboration, providing a well-defined starting point for medicinal chemistry optimization aimed at disrupting HDAC6-mediated protein aggregation pathways [1].

Chemical Probe Development: Ubiquitin-Binding Domains

Given its demonstrated ability to displace a ubiquitin-mimetic peptide with an IC50 of 55 µM [2], this compound serves as a valuable tool compound for probing the biological function of the HDAC6 ZnF-UBD in cellular models of protein misfolding and autophagy [1]. It enables researchers to dissect the scaffolding roles of HDAC6 independent of its catalytic deacetylase activity.

Benchmarking ZnF-UBD Binding Assays

The compound's well-characterized binding parameters (Kd 40–60 µM, IC50 55 µM) and favorable physicochemical profile (ALogP 1.33) [3] make it an excellent reference standard for establishing and validating fluorescence polarization, SPR, or thermal shift assays targeting the HDAC6 ZnF-UBD [2].

Application
Selection Property
Validation Focus
Fragment elaboration for HDAC6 ZnF-UBD
Chlorine-substituted scaffold with co-crystal data
Target engagement and structural validation
Chemical probe for ubiquitin-binding domain studies
Peptide-displacement activity
Cellular model endpoint interpretation
Assay benchmarking for ZnF-UBD binding
Well-characterized binding parameters and physicochemical profile
Assay reproducibility and method-transfer review

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